

Introduction to Chlorocatechol 1,2-Dioxygenase (1,2-CCD)

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Compound Focus: 4,5-Dichlorocatechol

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Chlorocatechol 1,2-dioxygenase (1,2-CCD; EC 1.13.11) is a key bacterial enzyme in the **modified ortho-cleavage pathway**, responsible for the aerobic degradation of recalcitrant aromatic pollutants [1] [2]. This intradiol dioxygenase catalyzes the ring cleavage of catechol and its halogenated derivatives between the two hydroxyl groups, incorporating both atoms of an oxygen molecule to form **cis,cis-muconic acid** derivatives [3] [4].

The enzyme from *Pseudomonas chlororaphis* RW71 (TetC) exhibits a **broader substrate spectrum** compared to other dioxygenases, uniquely transforming chlorocatechols bearing chlorine atoms at the 4 and 5 positions, including **4,5-dichlorocatechol** and tetrachlorocatechol [1] [5]. This capability is significant for bioremediation as these highly chlorinated compounds were previously considered strong inhibitors of ortho-cleaving dioxygenases and demonstrated high recalcitrance to bacterial catabolism [1].

Structural and Mechanistic Insights

Active Site Architecture

Chlorocatechol 1,2-dioxygenase is a **homodimeric non-heme iron enzyme** with each monomer containing a catalytic Fe(III) ion in a trigonal bipyramidal geometry [6]. The iron is coordinated by two tyrosine residues (Tyr130, Tyr164) and two histidine residues (His188, His190) in *Pseudomonas putida* 1,2-CCD, with a hydroxyl ion completing the coordination sphere [3] [6].

Electron Paramagnetic Resonance (EPR) studies confirm the presence of a **high-spin Fe(III) atom** per monomer, with a zero-field splitting parameter of $|D| = 1.3 \pm 0.2 \text{ cm}^{-1}$ [3]. Upon substrate binding, the EPR

signal intensity at $g = 4.3$ decreases significantly, suggesting substrate activation via formation of an exchange-coupled Fe(II)-semiquinone pair [3].

Unique Structural Features

A distinctive **hydrophobic tunnel** crosses the dimer structure between subunits, where phospholipid molecules bind with headgroups oriented toward the solvent and carbon chains inside the tunnel [3] [6]. This tunnel appears to play a regulatory role, as binding of amphipathic molecules like stearic acid significantly reduces enzymatic activity [3].

Table 1: Key Structural Features of Chlorocatechol 1,2-Dioxygenases

Feature	Description	Functional Significance
Quaternary Structure	Homodimeric ($\alpha\text{Fe(III)}_2$)	Functional unit required for activity [6]
Iron Coordination	Tyr130, Tyr164, His188, His190, OH^- (Pp1,2-CCD)	Maintains Fe(III) in pentacoordinated active site [6]
Hydrophobic Tunnel	Crosses between dimer subunits	Binds phospholipids; allosteric regulation [3] [6]
Substrate Spectrum	Broad tolerance for chlorinated catechols	Enables degradation of 4,5-substituted chlorocatechols [1]

Quantitative Activity Profile

Substrate Specificity and Kinetic Parameters

TetC from *Pseudomonas chlororaphis* RW71 demonstrates remarkable capability in transforming highly chlorinated catechols that resist degradation by other dioxygenases [1]. The enzyme shows **similar**

specificity constants for 3-chlorocatechol and 4,5-halogenated catechols, indicating adapted catalytic efficiency across substrates [1] [5].

Table 2: Substrate Profile and Kinetic Parameters of 1,2-CCD Enzymes

Enzyme Source	Substrate	KM (mM)	kcat (s ⁻¹)	Specificity Constant
<i>P. chlororaphis</i> RW71 (TetC)	4,5-Dichlorocatechol	Similar turnover to 3-chlorocatechol	Productive transformation [1]	Similar turnover to 3-chlorocatechol
	Tetrachlorocatechol	Similar turnover to 3-chlorocatechol	Productive transformation [1]	Similar turnover to 3-chlorocatechol
	Catechol + 4,5-dichlorocatechol	Competitive inhibition	Simultaneous transformation [1]	
<i>B. raffinosifermentans</i> (Acdo1p)	Catechol	0.004 ± 0.001	15.6 ± 0.4	High affinity [7]
	Pyrogallol	0.1 ± 0.02	10.6 ± 0.4	Lower affinity [7]

Regulatory Properties

The enzymatic activity of 1,2-CCD is modulated by several factors:

- **Product Inhibition:** cis,cis-muconic acid binds directly to the active site, affecting enzyme kinetics and thermal unfolding [4].
- **Allosteric Control:** Phospholipid binding in the hydrophobic tunnel decreases substrate affinity while increasing the maximum reaction rate [6].
- **Competitive Substrates:** 4,5-dichloro- or tetrachlorocatechol display strong competitive inhibition of catechol turnover when present simultaneously [1].

Experimental Protocols

Protocol 1: Recombinant Enzyme Production and Purification

Cloning and Expression

- **Gene Amplification:** Amplify the tetC gene from *P. chlororaphis* RW71 genomic DNA using degenerate primers targeting conserved regions of chlorocatechol degradation genes [1].
- **Vector Construction:** Clone into pET9a or pBluescript II KS(+) expression vectors [1].
- **Heterologous Expression:** Express in *E. coli* BL21(DE3)(pLysS) grown in LB medium supplemented with 0.1 g/L FeSO₄ and appropriate antibiotics [1] [3].
- **Induction:** Grow at 37°C to OD₆₀₀ ≈ 0.8, induce with IPTG, and continue expression [1].

Purification

- **Cell Lysis:** Suspend cells in Tris-NaCl buffer (20 mM Tris, 500 mM NaCl, pH 8.0), lyse by sonication, and remove debris by centrifugation at $20,000 \times g$ [3].
- **Affinity Chromatography:** Load supernatant onto chitin column pre-equilibrated with resuspension buffer [3].
- **Column Washing:** Wash with 20 mM Tris-HCl (pH 8.0) containing 50 mM NaCl, 30 mM DTT, and 20 μ M PMSF [3].
- **Elution:** Incubate for 15 hours at 8°C, then elute active fractions [3].
- **Size Exclusion Chromatography:** Concentrate and apply to Superdex 75 column (1.6 \times 60 cm) in 20 mM Tris-NaCl buffer (pH 8.4) with 50 mM NaCl and 1 mM PMSF [3].

Protocol 2: Enzyme Activity Assay

Spectrophotometric Activity Measurement

- **Reaction Setup:** Prepare assay mixture containing appropriate buffer and substrate (catechol or chlorocatechol derivatives) [3].
- **Monitoring:** Measure changes in absorbance at 260 nm due to cis,cis-muconic acid production [3].
- **Activity Calculation:** One unit of enzymatic activity is defined as the amount of enzyme that catalyzes 1 μ M of product per minute at 24°C [3].
- **Specific Activity:** Express as units per milligram of protein [3].

Special Considerations for 4,5-Dichlorocatechol

- Monitor competitive inhibition effects when using substrate mixtures [1].
- Account for simultaneous transformation of different chlorocatechols with similar specificity constants [1].

Protocol 3: Spectroscopic Characterization

Electron Paramagnetic Resonance (EPR) Analysis

- **Sample Preparation:** Concentrate protein in appropriate buffer and freeze in liquid nitrogen [3].
- **Instrument Settings:**
 - Temperature: 4 K (liquid helium)
 - Frequency: X-band (9.5 GHz)
 - Modulation amplitude: 1.0 G
 - Modulation frequency: 100 kHz [3]

- **Data Collection:** Record spectra with and without substrate to observe changes in Fe(III) resonance [3].

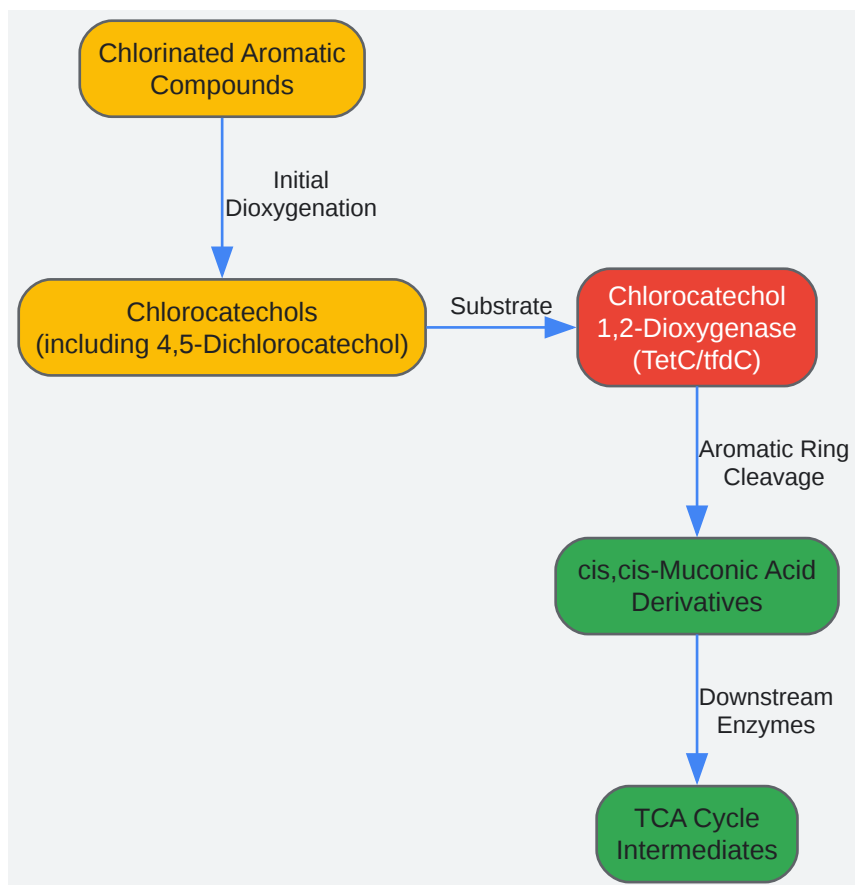
Spin-Label Binding Studies

- **Label Selection:** Use headgroup spin label CAT16 or chain labels n-doxyyl stearic acid (n-SASL) [3].
- **Incubation:** Mix spin labels with enzyme solution in molar ratio SASL/CCD 1:4 or PCSL/CCD 1:2 [3].
- **Analysis:** Draw samples into quartz flat cells for EPR measurement to characterize hydrophobic tunnel binding [3].

Pathway Engineering and Biotechnological Applications

Metabolic Pathway for Chlorocatechol Degradation

The following diagram illustrates the role of chlorocatechol 1,2-dioxygenase in the bacterial degradation pathway of chlorinated aromatic compounds:



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Biotechnological Applications

Bioremediation Applications

The broad substrate specificity of 1,2-CCD, particularly its ability to transform 4,5-substituted chlorocatechols, makes it valuable for **bioremediation of sites contaminated** with polychlorinated biphenyls (PCBs), chlorinated benzenes, and pesticides [1] [2]. Transgenic plants expressing bacterial *tfdC* genes show **enhanced tolerance to catechol** and significantly improved capabilities to remove catechol from growth media [2].

Industrial Biotechnology

- **Enzyme Immobilization:** Biomolecular condensates of 1,2-CCD created through liquid-liquid phase separation serve as **enzymatic microreactors** with enhanced stability and activity for PAH degradation [6].

- **cis,cis-Muconic Acid Production:** The enzymatic conversion of catechols to cis,cis-muconic acid provides a **green synthetic route** to this important industrial compound used in nylon-6,6 production [6] [7].

Troubleshooting and Technical Notes

Common Experimental Issues

- **Low Activity Recovery:** Ensure adequate FeSO₄ supplementation during expression to incorporate Fe(III) cofactor [3].
- **Substrate Inhibition:** For highly chlorinated catechols, use appropriate substrate concentrations and account for competitive inhibition effects [1].
- **Product Interference:** cis,cis-muconic acid binds the active site and inhibits catalysis; include controls for product inhibition [4].

Storage and Stability

- Purified enzyme maintains activity after long-term storage at -80°C [7].
- The enzyme from *B. raffinosifermentans* exhibits notable thermal stability, expanding its application potential [7].

Conclusion

Chlorocatechol 1,2-dioxygenase represents a **critical biocatalyst** with specialized capability to transform recalcitrant **4,5-dichlorocatechol** and related compounds. The protocols outlined enable researchers to produce, characterize, and apply this enzyme in bioremediation and industrial biotechnology. The unique structural features, particularly the hydrophobic tunnel and its regulatory role, offer opportunities for engineering enhanced variants with improved catalytic properties for environmental and synthetic applications.

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